2-NP-AOZ-d4

Description

BenchChem offers high-quality 2-NP-AOZ-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-NP-AOZ-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

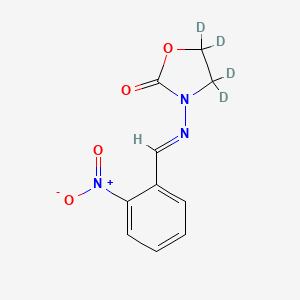

Structure

3D Structure

Properties

CAS No. |

1007478-57-0 |

|---|---|

Molecular Formula |

C10H9N3O4 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

4,4,5,5-tetradeuterio-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2 |

InChI Key |

OHYXOGZWSSNLON-KGRNULLJSA-N |

SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |

Synonyms |

3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4; 3-[(o-Nitrobenzylidene)_x000B_amino]-2-oxazolidinone-d4; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-NP-AOZ-d4: A Comprehensive Guide for Mass Spectrometric Isotope Dilution Analysis

Executive Summary

In the landscape of food safety and pharmacokinetics, the detection of nitrofuran antibiotics—specifically furazolidone—poses a unique analytical challenge. Due to its rapid in vivo metabolism (half-life of less than a few hours), furazolidone cannot be directly monitored in animal tissues[1]. Instead, its reactive intermediates covalently bind to cellular proteins, forming 3-amino-2-oxazolidinone (AOZ)[2].

To quantify this tissue-bound residue accurately at sub-parts-per-billion (ppb) levels, regulatory agencies and analytical chemists rely on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. This whitepaper provides an in-depth mechanistic exploration of the synthesis, derivatization, and analytical characterization of 2-NP-AOZ-d4 (2-Nitrophenyl-amino-2-oxazolidinone-d4), the "gold standard" stable-isotope labeled internal standard (SIL-IS) used in this workflow[4].

Mechanistic Rationale: The Necessity of Derivatization

The Analytical Bottleneck of Free AOZ

Once cleaved from tissue proteins via acidic hydrolysis, the native AOZ molecule presents several physiochemical barriers to trace-level detection:

-

Low Molecular Weight : AOZ lacks the mass required to differentiate it from background matrix noise in biological samples.

-

High Polarity : It exhibits poor retention on standard C18 reverse-phase LC columns, leading to early elution and extreme matrix suppression[5].

-

Poor Ionization / Lack of Chromophore : The molecule lacks a strong UV-absorbing chromophore or an easily ionizable moiety for efficient electrospray ionization (+ESI)[2].

The 2-Nitrobenzaldehyde (2-NBA) Solution

To circumvent these limitations, the standard protocol dictates an in situ derivatization using 2-nitrobenzaldehyde (2-NBA). This Schiff-base condensation reaction yields 2-NP-AOZ (from native AOZ) and 2-NP-AOZ-d4 (from the AOZ-d4 internal standard). The addition of the nitrophenyl group dramatically shifts the analyte's hydrophobicity, increasing column retention times, and introduces a highly ionizable moiety that drops the limit of detection (LOD) from the microgram range to as low as 0.02 ng/mL[1].

Figure 1: Furazolidone metabolic pathway and subsequent derivatization of AOZ.

Synthesis and Physicochemical Characterization

2-NP-AOZ-d4 is commercially synthesized as a reference material to compensate for matrix effects and procedural losses during extraction[4]. Because it co-elutes perfectly with the target analyte (2-NP-AOZ) and shares identical ionization kinetics, it provides a self-correcting mathematical ratio for quantification.

Compound Properties

Table 1: Physicochemical Properties of 2-NP-AOZ-d4 [6][7]

| Property | Value / Description |

| Chemical Name | 2-Nitrophenyl-amino-2-oxazolidinone-d4 |

| CAS Number | 1007478-57-0 |

| Molecular Formula | C10H5D4N3O4 |

| Molecular Weight | 239.22 g/mol |

| Isotope Incorporation | ≥ 99% Deuterium (-d4) |

| Derivatization Reagent | 2-Nitrobenzaldehyde (2-NBA) |

Mass Spectrometric (MS) Characterization

During LC-MS/MS optimization via direct infusion, 2-NP-AOZ-d4 yields a stable precursor ion [M+H]+ at m/z 240.4 in positive ESI mode[8]. Applying a collision energy induces fragmentation, cleaving the oxazolidinone ring to produce a dominant product ion at m/z 134.1, which corresponds to the stable nitrophenyl moiety.

Table 2: Multiple Reaction Monitoring (MRM) Transitions (+ESI) [8]

| Analyte | Precursor Ion [M+H]+ | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Dwell Time |

| 2-NP-AOZ | m/z 236.0 | m/z 134.1 | m/z 104.1 | 50 ms |

| 2-NP-AOZ-d4 | m/z 240.4 | m/z 134.1 | - | 50 ms |

(Note: The deuterated labels are located on the oxazolidinone ring, meaning the m/z 134.1 product fragment loses the isotopic label during collision-induced dissociation. Therefore, both the unlabeled and labeled analogs share the 134.1 product ion).

Self-Validating Experimental Protocol

To ensure data integrity, the extraction and synthesis of the 2-NP-AOZ-d4 derivative within the biological sample must be executed as a unified, self-validating system. The addition of the AOZ-d4 internal standard at the very first step ensures that any inefficiencies in hydrolysis, derivatization kinetics, or extraction recovery are equally experienced by both the analyte and the IS, thereby canceling out analytical bias[4].

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for 2-NP-AOZ-d4.

Step-by-Step Methodology: Tissue Hydrolysis and Derivatization

-

Sample Homogenization : Accurately weigh 1.0 g of homogenized biological tissue (e.g., liver, muscle) into a 50 mL centrifuge tube.

-

Internal Standard Spiking : Fortify the sample with a known concentration (e.g., 50 µL of 100 µg/kg) of AOZ-d4 working solution[5]. Causality: Early addition allows the IS to equilibrate with the matrix, acting as a true kinetic tracer.

-

Acidic Hydrolysis : Add 4 mL of deionized water and 0.5 mL of 1 M HCl. Vortex vigorously. The acidic environment cleaves the covalent bonds between the nitrofuran metabolite and the tissue macromolecules[9].

-

Derivatization : Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) dissolved in methanol or DMF. Seal the tube and incubate in a dark water bath at 37°C overnight, or at 50°C for 2 hours (alternatively, modern methods employ a 2-hour microwave-assisted reaction to drastically cut turnaround times)[5][9][10].

-

Neutralization : Post-incubation, adjust the sample pH to roughly 7.0–7.4 using 0.1 M K2HPO4 (approx. 5 mL) and 1 M NaOH (approx. 0.4 mL). Causality: The Schiff base derivative (2-NP-AOZ) is unstable in highly acidic or highly basic extremes; a neutral pH stabilizes the molecule for solvent extraction[9].

-

Liquid-Liquid Extraction (LLE) : Add 5 mL of ethyl acetate. Vortex for 10 minutes and centrifuge at 4000 rpm (4°C) for 5 minutes. Transfer the upper organic layer to a clean test tube[5][9].

-

Defatting and Reconstitution : Wash the extract with n-hexane if high lipid content is present. Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 v/v Water/Methanol with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an autosampler vial[5][11].

Analytical Validation: HPLC-UV vs LC-MS/MS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for furazolidone analysis because 2-NBA derivatization introduces a UV-active chromophore[2][3]. However, modern regulatory requirements (such as the EU MRPL of 1.0 µg/kg) mandate the superior sensitivity of LC-MS/MS. The incorporation of 2-NP-AOZ-d4 as an internal standard is strictly compatible with MS, as UV detectors cannot distinguish between deuterated and non-deuterated co-eluting peaks.

Table 3: Comparative Performance of AOZ Detection Techniques [3]

| Performance Metric | HPLC-UV | LC-MS/MS (with AOZ-d4 IS) |

| Linearity Range | 2 – 18 µg/mL | 0.1 – 10.0 µg/kg |

| Limit of Detection (LOD) | ~5 ng/g (5 µg/kg) | 0.02 – 0.6 µg/kg |

| Internal Standard | Structural Analog | Stable Isotope Labeled (AOZ-d4) |

| Specificity | Susceptible to matrix interference | Excellent (Mass-to-charge isolation) |

References

1. 2.2 3.12 4. 5.3 6.11 7.9 8.10 9. 13 10.8 11. 12.6 13.14 14.7 15.15 16. 16 17.1

Sources

- 1. agilent.com [agilent.com]

- 2. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-NP-AOZ D4 | CAS No. 1007478-57-0 | | SynZeal [synzeal.com]

- 7. 2-NP-AOZ-D4 CAS#: 1007478-57-0 [m.chemicalbook.com]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. Hydrophobic carboxymethyl cellulose as a clean-up sorbent in the determination of nitrofuran metabolites in animal-fat samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ehs.ucr.edu [ehs.ucr.edu]

- 15. euchinasafe.eu [euchinasafe.eu]

- 16. altascientific.cn [altascientific.cn]

Isotope Dilution Mass Spectrometry of Furazolidone Metabolites: The Mechanics of 2-NP-AOZ-d4

Executive Summary & Analytical Context

The enforcement of global food safety standards requires absolute precision in the detection of banned veterinary drugs. Furazolidone, a broad-spectrum nitrofuran antibiotic, is strictly prohibited in food-producing animals due to its severe carcinogenic and mutagenic profiles. Because the parent drug metabolizes in vivo within minutes, direct detection is analytically unfeasible. Instead, its reactive side chain covalently binds to tissue proteins, forming the highly stable biomarker 3-amino-2-oxazolidinone (AOZ) .

To quantify this residue at sub-parts-per-billion (ppb) regulatory limits, modern bioanalysis relies on Isotope Dilution Mass Spectrometry (IDMS). As a Senior Application Scientist, I present this whitepaper to dissect the chemical logic, structural mechanics, and self-validating protocols surrounding 2-NP-AOZ-d4 , the gold-standard stable isotope-labeled internal standard (SIL-IS) engineered specifically for this assay .

The Core Directive: Chemical Logic of Deuterium Labeling

The use of 2-NP-AOZ-d4 (CAS: 1007478-57-0) is not merely a procedural step; it is the mechanical foundation of the assay's trustworthiness. Understanding its design requires looking at both chromatography and ionization thermodynamics.

Causality of Derivatization

Free AOZ is a low-molecular-weight, highly polar molecule. If injected directly into a liquid chromatograph (LC), it would elute in the void volume of a standard C18 reverse-phase column and suffer from severe ion suppression. To solve this, analysts employ simultaneous acid hydrolysis and chemical derivatization using 2-nitrobenzaldehyde (2-NBA). This reaction converts polar AOZ into 2-NP-AOZ by adding a lipophilic 2-nitrobenzylidene moiety. This targeted alteration drastically improves chromatographic retention and establishes a highly proton-affinitive site for Electrospray Ionization (ESI+) .

The Mass Spectrometric Elegance of the d4 Label

2-NP-AOZ-d4 is synthesized by replacing four hydrogen atoms on the oxazolidinone ring with deuterium, shifting the precursor mass by exactly +4 Da (

-

Absolute Co-elution: Because the stable isotope substitution has a negligible effect on lipophilicity, 2-NP-AOZ-d4 co-elutes at the exact same sub-second retention time as the native analyte. They enter the ESI source simultaneously, subjecting both molecules to the identical matrix suppression or enhancement environment, rendering the assay self-correcting .

-

Shared Fragmentation Pathways: During Collision-Induced Dissociation (CID) in the tandem mass spectrometer (MS/MS), the molecular cleavage occurs between the oxazolidinone ring and the 2-nitrobenzylidene group. Because the deuterium atoms are localized entirely on the discarded oxazolidinone ring, both the native analyte and the SIL-IS yield the exact same

134.0 product ion. This simplifies collision energy optimization and ensures equivalent detector response kinetics .

Metabolic pathway of Furazolidone and subsequent chemical derivatization to 2-NP-AOZ and its SIL-IS.

Self-Validating Experimental Protocol

To achieve a trustworthy, regulatory-compliant methodology, every phase of sample extraction must be internally validated. By spiking the internal standard at the very beginning of the homogenate preparation, any volumetric loss, incomplete extraction, or thermal degradation is mathematically nullified by the target-to-IS ratio.

Step-by-Step Methodology:

-

Matrix Homogenization & IS Spiking: Weigh 2.0 g of homogenized tissue (e.g., poultry, aquaculture, or honey) into a 50 mL centrifuge tube. Immediately spike the matrix with a known concentration of 2-NP-AOZ-d4 (typically equivalent to 1-5 µg/kg). Causality: Early addition ensures the IS tracks with the native analyte through all physical and chemical bottlenecks.

-

Acid Hydrolysis: Add 5.0 mL of 0.125 M Hydrochloric Acid (HCl). Causality: Mild acidic conditions break the covalent peptide bonds binding AOZ to the tissue matrix without degrading the sensitive oxazolidinone ring.

-

Derivatization: Add 300 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) prepared in DMSO. Incubate the mixture at 37°C for 16 hours. Causality: Simultaneous hydrolysis and derivatization pushes the equilibrium forward, constantly converting freed polar AOZ into lipophilic 2-NP-AOZ.

-

Neutralization & Liquid-Liquid Extraction (LLE): Adjust the pH to 7.0 - 7.5 using 1 M K₂HPO₄ and NaOH. Add 5.0 mL of ethyl acetate and centrifuge at 4000 rpm. Causality: Neutralization removes the ionic charge from the derivatized molecule, allowing it to easily partition into the organic ethyl acetate layer while leaving polar proteins and salts in the aqueous waste.

-

Reconstitution & LC-MS/MS: Evaporate the organic supernatant under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of initial LC mobile phase (e.g., 50:50 Water/Methanol with 0.1% Formic acid) and filter through a 0.22 µm membrane prior to injection.

Self-validating workflow for the extraction, derivatization, and LC-MS/MS analysis of AOZ.

Quantitative Data & LC-MS/MS Analytics

For mass spectrometric detection, the system must operate in Multiple Reaction Monitoring (MRM) mode utilizing positive Electrospray Ionization (ESI+). Because ESI is highly susceptible to matrix-induced ion suppression (particularly from co-extracted lipids in animal tissues), the identical retention time of the d4-labeled standard is what guarantees quantitative accuracy .

Standardized MRM Parameters & Matrix Dynamics

| Analyte Class | Compound | Precursor Ion | Product Ion (Quant) | Collision Energy (eV) | Diagnostic Function |

| Target Metabolite | 2-NP-AOZ | m/z 236.0 | m/z 134.0 | 13 - 17 | Primary Analyte Quantification |

| Target Metabolite | 2-NP-AOZ | m/z 236.0 | m/z 104.0 | 22 - 25 | Secondary Structural Confirmation |

| SIL-IS | 2-NP-AOZ-d4 | m/z 240.0 | m/z 134.0 | 12 - 17 | Matrix Correction & Recovery Tracking |

(Note: The identical m/z 134.0 fragment in both the native and deuterated compound represents the stable 2-nitrobenzylidene cation formed after the collision-induced loss of the oxazolidinone ring).

Conclusion

The implementation of 2-NP-AOZ-d4 transcends basic analytical methodology; it is a prerequisite for generating legally defensible food safety data. By acting as a thermodynamic and kinetic mirror to the native AOZ metabolite, this stable isotope-labeled standard nullifies the variabilities of sample extraction and ESI matrix effects. Methodologies adopting this specific workflow confidently achieve limits of detection well below the stringent 1.0 µg/kg threshold mandated by global regulatory authorities.

References

-

USDA Food Safety and Inspection Service. (2025). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. FSIS.USDA.gov. URL: [Link]

-

Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. URL: [Link]

-

Alkan, F., et al. (2016). Development and Validation of Confirmatory Method for Analysis of Nitrofuran Metabolites in Milk, Honey, Poultry Meat and Fish by Liquid Chromatography-Mass Spectrometry. Macedonian Veterinary Review / ResearchGate. URL: [Link]

Introduction: The Significance of 2-NP-AOZ-d4 in Residue Analysis

An In-depth Technical Guide to 2-NP-AOZ-d4: Properties, Application, and Analysis

This guide provides a comprehensive overview of 2-NP-AOZ-d4, a critical deuterated internal standard used in the detection of nitrofuran antibiotic residues. Tailored for researchers, analytical chemists, and professionals in drug development and food safety, this document delves into the compound's core properties, its role in analytical methodologies, and detailed protocols for its application.

Nitrofurans are a class of synthetic broad-spectrum antibiotics. Due to concerns over their carcinogenicity, their use in food-producing animals has been banned in many countries, including the European Union. However, due to their low cost and effectiveness, illegal use persists, necessitating sensitive detection methods to ensure food safety.

The challenge in monitoring nitrofuran residues is their rapid metabolism in animals. The parent compounds are quickly converted into tissue-bound metabolites. For the nitrofuran drug furazolidone, the key metabolite is 3-amino-2-oxazolidinone (AOZ). To enable detection by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), AOZ is derivatized, often with 2-nitrobenzaldehyde, to form a more stable product, 3-((2-nitrophenyl)methylidene)amino)-2-oxazolidinone, commonly known as 2-NP-AOZ.

To ensure the accuracy and reliability of these sensitive analytical tests, a stable isotope-labeled internal standard is indispensable. 2-NP-AOZ-d4 serves this exact purpose. It is a deuterated form of 2-NP-AOZ, meaning four hydrogen atoms in the oxazolidinone ring have been replaced with deuterium.[1] This mass shift allows it to be distinguished from the non-labeled analyte by the mass spectrometer, while its near-identical chemical and physical properties ensure it behaves similarly during sample extraction, cleanup, and ionization, thereby correcting for matrix effects and variations in analytical performance.[2]

Physicochemical Properties of 2-NP-AOZ-d4

The fundamental characteristics of 2-NP-AOZ-d4 are summarized below. These properties are essential for its use as an analytical standard.

| Property | Value | Source(s) |

| CAS Number | 1007478-57-0 | [2][3][4][5][6] |

| Molecular Weight | 239.22 g/mol | [4][5][7] |

| Molecular Formula | C₁₀H₅D₄N₃O₄ | [4][5] |

| Synonyms | 3-(2-Nitrobenzylidenamino)-2-oxazolidinone-d4, 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4 | [4] |

| Appearance | Typically a neat solid | |

| Storage | 2-8°C Refrigerator | [4] |

The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, the "matrix effect" is a significant challenge. Components of a complex sample (e.g., proteins and fats in milk or honey) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Expertise in Practice: The core principle of using a stable isotope-labeled internal standard like 2-NP-AOZ-d4 is to provide a reference point that experiences the same analytical journey as the target analyte (2-NP-AOZ). Because 2-NP-AOZ-d4 is chemically identical to 2-NP-AOZ, it will be lost in the same proportion during sample preparation and will experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.

The workflow for using 2-NP-AOZ-d4 as an internal standard is visualized below.

Caption: Workflow for Nitrofuran Metabolite Analysis using 2-NP-AOZ-d4.

Experimental Protocol: Quantification of AOZ in Food Matrices

This protocol provides a validated methodology for the determination of furazolidone metabolite (AOZ) residues in food samples, such as shrimp or poultry, using 2-NP-AOZ-d4 as an internal standard.

Materials and Reagents

-

2-NP-AOZ-d4 analytical standard

-

2-NP-AOZ analytical standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

Step-by-Step Methodology

-

Sample Homogenization: Weigh 1.0 g (± 0.1 g) of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of 2-NP-AOZ-d4 solution (e.g., 100 µL of a 100 ng/mL solution) to each sample, calibrator, and quality control sample. This step is critical; the internal standard must be added at the very beginning to account for losses throughout the entire process.

-

Hydrolysis: Add 5 mL of water and 0.5 mL of 1M HCl. Vortex vigorously for 1 minute. This acid hydrolysis step is essential to cleave the protein-bound metabolites, releasing the AOZ.

-

Derivatization: Add 200 µL of 50 mM 2-nitrobenzaldehyde in methanol. Vortex and incubate at 37°C overnight. This reaction converts the released AOZ into the stable 2-NP-AOZ derivative, which is amenable to LC-MS analysis. The deuterated standard does not undergo this reaction as it is already in the derivatized form.

-

Extraction and Cleanup:

-

Neutralize the sample with 0.5 mL of 1M NaOH.

-

Add 5 mL of ethyl acetate, vortex for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane/ethyl acetate (1:1, v/v) for further cleanup by SPE or directly in the mobile phase for LC-MS/MS injection.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analytes.

-

Injection Volume: 5-10 µL.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both 2-NP-AOZ and 2-NP-AOZ-d4 to ensure identity confirmation and accurate quantification.

-

Data Analysis and Validation

The concentration of AOZ in the original sample is calculated by constructing a calibration curve from standards containing fixed amounts of 2-NP-AOZ-d4 and varying amounts of 2-NP-AOZ. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. This self-validating system ensures that any experimental variability affecting the analyte will also affect the internal standard, preserving the accuracy of the final calculated concentration.

Caption: Logic of Matrix Effect Correction using an Internal Standard.

Conclusion

2-NP-AOZ-d4 is a highly specialized and indispensable tool in modern analytical chemistry, particularly in the realm of food safety and regulatory compliance. Its role as a deuterated internal standard provides the necessary accuracy and robustness for the quantification of nitrofuran antibiotic residues in complex biological matrices. By understanding its properties and applying it within a validated, self-correcting analytical workflow, researchers and drug development professionals can achieve reliable and defensible results, ultimately contributing to public health protection.

References

-

Pharmaffiliates. 2-NP-AOZ-d4 | CAS No : 1007478-57-0. [Link]

-

PubChem. 3-((E)-((2-nitrophenyl)methylidene)amino)(2H4)-1,3-oxazolidin-2-one. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-NP-AOZ-D4 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1007478-57-0) [witega.de]

- 3. 2-NP-AOZ-d4 | CAS 1007478-57-0 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. 2-NP-AOZ D4 | CAS 1007478-57-0 | LGC Standards [lgcstandards.com]

- 7. 3-((E)-((2-nitrophenyl)methylidene)amino)(2H4)-1,3-oxazolidin-2-one | C10H9N3O4 | CID 16212185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Stability and Storage Protocols for 2-NP-AOZ-d4

A Technical Whitepaper for LC-MS/MS Quantification of Nitrofuran Metabolites

Executive Summary & Analytical Context

In the highly regulated landscape of food safety and drug residue monitoring, the detection of nitrofuran antibiotics (e.g., furazolidone) presents a unique analytical challenge. Nitrofurans metabolize extremely rapidly in vivo, leaving a near-zero concentration of the parent drug within hours. Consequently, regulatory bodies mandate the monitoring of their highly stable, protein-bound metabolites[1].

For furazolidone, the target metabolite is 3-amino-2-oxazolidinone (AOZ). Because low molecular weight metabolites like AOZ (MW 102) suffer from poor electrospray ionization (ESI) efficiency and severe matrix interference, analytical protocols require acid hydrolysis followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AOZ[2].

To accurately quantify this derivative at the strict Minimum Required Performance Limit (MRPL) of 1.0 µg/kg, the use of a stable isotope-labeled internal standard (SIL-IS)—2-NP-AOZ-d4 —is indispensable[2]. Specifically identified as 4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[3], this deuterated standard corrects for extraction losses and matrix suppression[4]. However, its integrity is heavily dependent on precise storage and handling conditions. This guide details the causal mechanics of its degradation and provides a self-validating protocol to ensure sustained analytical accuracy.

Molecular Mechanics of Instability

As a Senior Application Scientist, it is critical to look beyond the basic "store at -20°C" directive and understand why 2-NP-AOZ-d4 degrades. Recognizing these vectors prevents systematic quantification errors.

Fig 1. Mechanistic vectors of 2-NP-AOZ-d4 degradation.

-

Photolytic Cleavage (Actinic Vulnerability): The o-nitrobenzylidene moiety is highly sensitive to UV-A and visible light. Photon absorption induces a rapid cis-trans isomerization of the imine bond, which can subsequently trigger photolytic cleavage. Therefore, actinic shielding via amberized glassware is a chemical necessity, not just a precaution[5].

-

Hydrolysis of the Oxazolidinone Ring: The five-membered oxazolidinone ring is susceptible to base-catalyzed hydrolysis[3][6]. Because the four deuterium atoms are located at the C4 and C5 positions of this ring, any ring-opening event not only destroys the target molecule but permanently alters its mass-to-charge (m/z) ratio.

-

Isotopic Scrambling in Protic Solvents: While methanol is the standard diluent for stock preparation, storing methanolic stocks at room temperature accelerates solvolysis and potential hydrogen-deuterium (H/D) exchange. Extreme pH shifts during sample preparation must be aggressively managed to lock the isotopic integrity[7].

Quantitative Storage Parameters

Adhering strictly to temperature and solvent compatibility ensures the SIL-IS calibrator remains viable across multi-month analytical campaigns. Data synthesized from USDA FSIS CLG-NFUR2.01 guidelines defines the following operational boundaries[5]:

| Solution Type | Solvent System | Storage Temperature | Verified Shelf-Life | Primary Risk Vector & Mitigation |

| Neat Powder | None (Dry) | ≤ -20°C | Up to 2 years | Moisture ingress: Allow vial to reach room temp before opening to prevent condensation. |

| Stock Standard (~100 µg/mL) | 100% Methanol | ≤ -20°C | 5 Months | Photolysis: Must be stored in amber volumetric flasks. |

| Intermediate (10 ng/mL) | 100% Methanol | ≤ -20°C | 5 Months | Evaporative concentration: Ensure PTFE-lined tight caps are used. |

| Working Spike (5 ng/mL) | Deionized Water | 2 – 8°C | 48 Hours | Hydrolysis: Protic aqueous environment accelerates ring opening; discard after 2 days. |

Self-Validating Protocol: Standard Preparation & QC

A true scientific protocol must confirm its own validity before it touches a biological sample. Follow this step-by-step SOP to formulate and validate your 2-NP-AOZ-d4 internal standard.

Step 1: Gravimetric Dissolution Remove the neat 2-NP-AOZ-d4 powder[8] from -20°C storage and let it equilibrate to ambient temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, driving premature hydrolysis. Weigh exactly 10.0 mg into an amber 100 mL volumetric flask and bring to volume with LC-grade methanol to create a 100 µg/mL stock[5].

Step 2: Serial Dilution Generate the working fortification standard (e.g., 5-10 ng/mL) in deionized water[5] immediately prior to batch extraction. Causality: Methanol causes protein precipitation if added excessively to biological matrices, but water accelerates IS degradation; hence, the working solution must be utilized within 48 hours.

Step 3: Self-Validating Isotopic Purity Check (Crucial) Before running tissue samples, inject the working standard into the LC-MS/MS. Monitor both the labeled quantifier transition (m/z 240.0 → 134.0) and the unlabeled transition (m/z 236.0 → 134.0)[9].

-

Validation Gate: The area of the m/z 236.0 peak must be < 0.5% of the m/z 240.0 peak. If it exceeds this threshold, the standard has undergone isotopic scrambling or degradation, and the stock must be rejected. This natively isolates reagent failure from matrix interference later in the run.

Matrix Integration & Workflow Dynamics

To efficiently release protein-bound AOZ from tissue or honey samples, acidic conditions are required. During this incubation, the 2-NP-AOZ-d4 standard is subjected to the same harsh environment to perfectly mimic analyte recovery[7].

Fig 2. Self-validating extraction and derivatization workflow.

Process Causality & Extraction Validation: The 16-hour incubation at 37°C with 0.125M HCl achieves dual aims: cleaving the AOZ metabolite from tissue proteins and driving the Schiff base formation with 2-NBA[7][9]. However, the most critical step for the stability of the 2-NP-AOZ-d4 standard is Step 4 (Neutralization) . If the pH is not rigorously buffered to ~7.0 prior to ethyl acetate extraction, the extreme pH will aggressively degrade the newly formed oxazolidinone derivative during the evaporation phase.

-

Extraction Self-Validation Gate: Evaluate the absolute peak area of the m/z 240.0 (d4-IS) in the final sample matrix. If the response drops by more than 30% compared to a neat matrix-free equivalent, the analyst can immediately diagnose a failure in the neutralization step or severe ionization suppression in the LC-MS source, preventing the reporting of false-negative residue levels[4].

References

[6] 6 - Clearsynth Labs Ltd. [4] 4 - WITEGA Laboratorien. [8] 8 - LGC Standards. [3] 3 - CymitQuimica. [2] 2 - PerkinElmer Application Note. [5] 5 - USDA Food Safety and Inspection Service. [7] 7 - Thermo Fisher Scientific. [1] 1 - Spectroscopy Europe/World. [9] 9 - ResearchGate.

Sources

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. pepolska.pl [pepolska.pl]

- 3. CAS 1007478-57-0: 2-NP-AOZ-D4 | CymitQuimica [cymitquimica.com]

- 4. 2-NP-AOZ-D4 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1007478-57-0) [witega.de]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. document.clearsynth.com [document.clearsynth.com]

- 7. lcms.cz [lcms.cz]

- 8. 2-NP-AOZ-d4 | CAS 1007478-57-0 | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

The Mechanistic Foundation of Furazolidone Analysis

The Critical Imperative of Isotopic Purity in 2-NP-AOZ-d4: A Senior Scientist’s Guide to Nitrofuran Residue Quantitation

Furazolidone is a synthetic, broad-spectrum nitrofuran antibiotic whose use in food-producing animals has been strictly prohibited worldwide due to significant mutagenic and carcinogenic risks. Regulatory enforcement of this ban—particularly in the European Union, which has established a stringent Reference Point for Action (RPA) of 0.5 µg/kg[1]—requires the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).

The direct analysis of native AOZ via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is severely hindered by its low molecular weight (102 Da), high polarity, and lack of a distinct chromophore. These physicochemical properties result in poor column retention, co-elution with endogenous matrix components, and overwhelming ion suppression[2]. To achieve the causality required for trace analysis, analysts universally employ a derivatization strategy utilizing 2-nitrobenzaldehyde (2-NBA). Under acidic conditions, the aldehyde group of 2-NBA undergoes an aldol-ammonia nucleophilic addition with the primary amine of AOZ, forming the stable Schiff base 2-NP-AOZ (235 Da)[3]. This transformation exponentially increases hydrophobicity and ionization efficiency, enabling robust LC-MS/MS quantification.

Caption: Metabolic conversion of furazolidone to AOZ and subsequent derivatization to 2-NP-AOZ.

The Threat of Isotopic Impurity and Cross-Signal Contribution

Because the hydrolysis and derivatization workflow is complex and matrix-dependent, absolute quantification relies completely on a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2-NP-AOZ-d4 . When spiked into the raw sample at the very beginning of the protocol, the SIL-IS co-extracts and co-elutes with the native analyte, mathematically correcting for recovery losses and matrix effects via ratiometric calibration.

However, the functional integrity of this system depends entirely on the isotopic purity of the 2-NP-AOZ-d4 reference standard. Isotopic purity refers to the percentage of fully deuterated (D4) molecules relative to partially labeled (D1–D3) or entirely unlabeled (D0) species. During synthesis, achieving a 100.0% pure D4 label is virtually impossible. Traces of the D0 isotope (unlabeled 2-NP-AOZ) remain as an inherent chemical impurity.

If the internal standard contains unlabelled 2-NP-AOZ, spiking the IS into a sample will artificially introduce the target analyte itself. This phenomenon is known as "cross-signal contribution" (SIL-IS to Analyte Interference)[4]. Because the IS is typically spiked at a high, constant concentration to ensure a robust signal-to-noise ratio, an isotopically impure IS will elevate the baseline of the analyte's Multiple Reaction Monitoring (MRM) channel. At trace regulatory levels (0.5 µg/kg), this baseline inflation compresses the signal ratio, effectively destroying the assay’s Lower Limit of Quantification (LLOQ) and inducing false positives[5].

Data Presentation: Impact of Isotopic Impurity on LLOQ Integrity

The following table models the theoretical cross-talk generated by varying levels of isotopic impurity when 2-NP-AOZ-d4 is spiked at routine concentrations.

| SIL-IS Spiked Concentration | Isotopic Impurity (D0 %) | False Analyte Signal Introduced | Analytical Impact on the 0.5 µg/kg RPA limit |

| 10.0 ng/g | 0.05% | 0.005 ng/g | Negligible (1% of the RPA threshold). |

| 10.0 ng/g | 0.50% | 0.050 ng/g | Moderate Baseline Inflation (10% of RPA). Risks overestimation at LLOQ. |

| 10.0 ng/g | 1.00% | 0.100 ng/g | Severe. Mandates mathematical correction; violates standard LLOQ tolerances. |

| 50.0 ng/g | 0.50% | 0.250 ng/g | Critical Failure. False signal consumes 50% of the RPA threshold. |

Self-Validating Protocol: Acid Hydrolysis and Derivatization Workflow

To ensure accurate quantitation, the physical extraction must be optimized to yield complete recovery while being actively monitored by the SIL-IS. The causality behind combining acid hydrolysis and 2-NBA derivatization into a single overnight step is to trap the free AOZ as soon as it cleaves from the tissue protein, preventing its degradation in the aqueous matrix[3].

Step-by-Step Methodology:

-

Sample Homogenization: Weigh 1.00 g (± 0.05 g) of finely homogenized tissue (e.g., muscle, liver, or honey) into a 50 mL polypropylene centrifuge tube.

-

IS Addition (Crucial Step): Spike 50 µL of a 200 ng/mL 2-NP-AOZ-d4 working solution directly onto the tissue pellet (yielding a final IS load of 10 ng/g). Allow it to equilibrate for 15 minutes to penetrate the matrix.

-

Acidic Cleavage: Add 5.0 mL of 0.125 M HCl. Vortex vigorously to disrupt the matrix and expose the protein-bound nitrofuran residues.

-

In Situ Derivatization: Add 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) prepared in DMSO.

-

Incubation: Incubate the mixture in a shaking water bath at 37°C for 16 hours (overnight). Causality: 16 hours allows for total thermodynamic completion of the imine bond formation without thermally degrading the analyte.

-

Neutralization: Add 0.5 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.2–7.5 using 0.8 M NaOH. Validation Checkpoint: Verify pH with a micro-electrode. If the pH remains acidic, the subsequent solvent extraction will fail as the Schiff base may revert or remain protonated.

-

Liquid-Liquid Extraction (LLE): Add 5.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. The high hydrophobicity of 2-NP-AOZ forces it into the organic supernatant.

-

Concentration: Transfer 4.0 mL of the organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 500 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Self-Validating Protocol: SIL-IS Purity Verification (The "Zero Sample" Method)

You cannot assume the manufacturer's Certificate of Analysis accounts for the exact sensitivity of your mass spectrometer. A trustworthy protocol dictates that every new lot of 2-NP-AOZ-d4 must be empirically verified for cross-signal contribution prior to use[5].

Step-by-Step Methodology:

-

Prepare Double-Blank: Extract a verified residue-free tissue matrix exactly as described in the previous section, omitting both the analyte and the internal standard.

-

Prepare the "Zero Sample": Extract a verified residue-free tissue matrix, but spike the standard assay concentration of 2-NP-AOZ-d4 (e.g., 10 ng/g). Do not add any native 2-NP-AOZ.

-

Prepare an LLOQ Sample: Spike a matrix blank with native 2-NP-AOZ at your desired LLOQ (e.g., 0.25 µg/kg) and the standard IS concentration.

-

LC-MS/MS Acquisition: Inject the Double-Blank, followed by the Zero Sample, followed by the LLOQ sample.

-

Validation Checkpoint (System Logic): Evaluate the peak area in the native 2-NP-AOZ MRM channel (e.g., m/z 236.1 → 134.0) at the specific retention time of the Zero Sample. According to major bioanalytical guidelines, the cross-talk signal originating from the IS must not exceed 20% of the peak area observed in the LLOQ sample. If the signal exceeds 20%, the analyst must either apply a mathematically established correction factor (subtracting the baseline inflation across all samples) or source a purer SIL-IS lot[4].

Caption: Decision tree for validating the isotopic purity of SIL-IS prior to quantitative analysis.

Conclusion

Quantifying nitrofuran metabolites like AOZ is a rigorous analytical exercise defined by zero-tolerance regulatory frameworks. While 2-NBA derivatization brilliantly solves the chromatographic limitations of AOZ, it shifts the analytical burden onto the mass spectrometer. In this environment, the 2-NP-AOZ-d4 internal standard acts as the foundational pillar of the assay. Ensuring its high isotopic purity is not merely an act of vendor verification; it is a fundamental scientific requirement to prevent cross-signal contribution from destroying the LLOQ, ensuring that no false positives restrict the global agricultural supply chain.

References

1.3, BenchChem. 2. 1, Quality Services International (QSI). 3.4, Analytical Chemistry (ACS Publications). 4.2, National Center for Biotechnology Information (PMC). 5.5, BenchChem.

Sources

- 1. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]

- 2. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Furazolidone Metabolite AOZ via 2-NP-AOZ Derivatization for LC-MS/MS Analysis

Introduction: The Rationale for AOZ Derivatization

Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is prohibited in many jurisdictions, including the European Union, due to concerns over the carcinogenic and mutagenic potential of its residues.[1][2][3][4] Effective monitoring and enforcement of this ban rely on the detection of its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), which persists long after the parent drug has been metabolized.[2][3] AOZ serves as the definitive marker residue for the illegal use of furazolidone.[3]

Direct analysis of AOZ presents significant analytical challenges. The molecule has a low molecular weight (102 g/mol ) and exhibits poor ionization efficiency and non-specific fragmentation in mass spectrometry, leading to low detection sensitivity.[5] To overcome these limitations, a chemical derivatization strategy is essential. The most robust and widely accepted method is the reaction of AOZ with 2-nitrobenzaldehyde (2-NBA).[5][6][7] This reaction converts AOZ into its 2-nitrophenyl derivative, 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (2-NP-AOZ).[8][9]

This derivatization is critical for two primary reasons:

-

Enhanced Mass Spectrometric Response: The resulting 2-NP-AOZ molecule is larger, more stable, and more readily ionizable, significantly improving its response and providing characteristic fragments for highly specific detection in Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer.[7]

-

Improved Chromatographic Properties: The derivatization increases the hydrophobicity of the analyte, leading to better retention on reversed-phase liquid chromatography (LC) columns and improved separation from matrix interferences.[10]

This application note provides a comprehensive, field-proven protocol for the sample preparation, derivatization, and LC-MS/MS quantification of AOZ in complex matrices.

Principle of the Method: The Derivatization Reaction

The core of this analytical method is the acid-catalyzed release of protein-bound AOZ from the sample matrix, followed by an in situ derivatization with 2-NBA. The primary amine group of the released AOZ molecule undergoes a condensation reaction with the aldehyde group of 2-NBA to form a stable imine (Schiff base) known as 2-NP-AOZ.[5][11] This process is typically performed overnight at a controlled temperature to ensure complete reaction.

Caption: Chemical derivatization of AOZ with 2-NBA.

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a systematic workflow designed to ensure accuracy, reproducibility, and traceability. The use of an isotopically labeled internal standard, such as 3-Amino-2-oxazolidinone-d4 (AOZ-d4), is critical for achieving accurate quantification by compensating for matrix effects and variations in extraction efficiency and derivatization yield.[10]

Caption: Overall workflow for 2-NP-AOZ analysis.

Materials and Reagents

-

Standards: 3-amino-2-oxazolidinone (AOZ), 3-Amino-2-oxazolidinone-d4 (AOZ-d4), and 2-NP-AOZ analytical standards.[6][10]

-

Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA).[10]

-

Solvents (LC-MS or HPLC Grade): Methanol, Ethyl Acetate, n-Hexane, Acetonitrile, Dimethyl sulfoxide (DMSO).[10][12]

-

Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Buffers and Salts: Di-potassium hydrogen phosphate (K₂HPO₄).[10]

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Equipment: Homogenizer/blender, analytical balance, 50 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, water bath or incubator, nitrogen evaporator, pH meter, autosampler vials, and 0.22 µm syringe filters.

Detailed Experimental Protocol

This protocol is a robust method adapted from established procedures and should be validated for specific laboratory conditions and matrices.[4][6][7]

5.1. Standard Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. Store at ≤ -20°C. These are stable for up to 5 months.[6]

-

Intermediate Standard Mix (1 µg/mL): Prepare a mixed working solution of AOZ by diluting the stock solution in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of AOZ-d4 from its stock solution by dilution in methanol. This solution is used to spike all samples, blanks, and calibration standards.[10]

-

2-NBA Derivatizing Solution (50 mM): Freshly prepare a 50 mM solution of 2-NBA in DMSO. For example, dissolve 75.5 mg of 2-NBA in 10 mL of DMSO.[4]

5.2. Sample Preparation, Hydrolysis, and Derivatization

-

Weighing: Accurately weigh 1.0 g (± 0.1 g) of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[6] Prepare a matrix blank (no sample) and a fortified sample (spike with AOZ standard) for quality control.

-

Spiking: Add a precise volume of the Internal Standard Spiking Solution (e.g., 100 µL of 1 µg/mL AOZ-d4) to every tube (except the matrix blank).

-

Hydrolysis & Derivatization: To each tube, add the following in order:

-

Incubation: Vortex the tubes for 1 minute. Incubate in a shaking water bath or incubator at 37°C overnight (approximately 16 hours).[4][7]

5.3. Extraction of 2-NP-AOZ

-

Neutralization: Cool the samples to room temperature. Add 5 mL of 0.1 M K₂HPO₄ buffer, followed by approximately 0.4 mL of 1 M NaOH to adjust the pH to ~7.0.[12] Vortex thoroughly.

-

First Liquid-Liquid Extraction: Add 5 mL of ethyl acetate. Cap and vortex vigorously for 1 minute. Centrifuge at ≥3000 x g for 10 minutes to separate the layers.[6][12]

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) into a clean 15 mL tube.

-

Second Extraction: Repeat the extraction (steps 2-3) with another 5 mL of ethyl acetate and combine the organic layers.

-

Evaporation: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40-50°C.[7][12]

-

Defatting Step (if necessary): For fatty matrices, dissolve the residue in 1 mL of n-hexane, add 1 mL of the initial mobile phase, vortex for 1 minute, and centrifuge. Discard the upper n-hexane layer.[12]

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[7]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[7]

LC-MS/MS Analytical Method

The following conditions are a typical starting point and must be optimized for the specific instrument in use.

| Parameter | Condition |

| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 3.5 µm)[13] |

| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4][13] |

| Injection Volume | 5 - 10 µL[3] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][13] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5][13] |

MRM Transitions (Example)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| 2-NP-AOZ | 236.1 | 134.1 | 105.1 |

| 2-NP-AOZ-d4 | 240.1 | 134.1 | 105.1 |

Note: Specific mass transitions and collision energies should be optimized for the instrument in use.

Trustworthiness: A Self-Validating System

The integrity of this analytical method is ensured by a multi-faceted approach to quality control:

-

Isotope Dilution: The use of a stable, isotopically labeled internal standard (AOZ-d4) is the cornerstone of accurate quantification.[10] Since AOZ-d4 is chemically identical to AOZ, it experiences the same effects during sample preparation—including extraction efficiency, derivatization yield, and matrix-induced ion suppression or enhancement—allowing for precise correction of the final calculated concentration.

-

Quality Controls: Each analytical batch must include a matrix blank, a fortified sample (matrix spike), and a duplicate sample.

-

The matrix blank ensures that there is no contamination from reagents or carryover.

-

The fortified sample , prepared by spiking a blank matrix with a known concentration of AOZ, verifies the accuracy and recovery of the method. Recoveries should typically fall within 80-120%.[14]

-

Duplicate analysis demonstrates the precision and reproducibility of the method.

-

-

Calibration Curve: A multi-point calibration curve, prepared in the same final solvent as the samples, is used to establish the linear range of the assay and to quantify the analyte concentration.

By integrating these elements, the protocol becomes a self-validating system, providing high confidence in the accuracy and reliability of the reported results.

References

-

Ringbio. (n.d.). Furazolidone Metabolite AOZ Rapid Test Kit. Retrieved from [Link]

-

IndiFOSS. (n.d.). Rapid Test Kit for the Detection of Furazolidone Metabolite (AOZ) in Meat & Seafood. Retrieved from [Link]

-

McGrath, T. F., Campbell, K., Fodey, T., & Elliott, C. T. (2007). Determinations of Residual Furazolidone and Its Metabolite, 3-Amino-2-oxazolidinone (AOZ), in Fish Feeds by HPLC-UV and LC-MS/MS, Respectively. Journal of Agricultural and Food Chemistry, 55(4), 1133–1139. Retrieved from [Link]

-

R-Biopharm AG. (n.d.). RIDASCREEN® Nitrofuran (AOZ). Retrieved from [Link]

-

Biorex Food Diagnostics. (2025). AOZ FAST ELISA. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Chen, Z., et al. (2009). Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay. Analytica Chimica Acta, 645(1-2), 80-86. Retrieved from [Link]

-

Ocal, N., et al. (2014). Effects of boiling on nitrofuran AOZ residues in commercial eggs. Kafkas Universitesi Veteriner Fakultesi Dergisi, 20(4), 589-594. Retrieved from [Link]

-

Mottier, P., et al. (2003). Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. Journal of Agricultural and Food Chemistry, 51(22), 6474-6482. Retrieved from [Link]

-

Mottier, P., et al. (2003). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Journal of Agricultural and Food Chemistry, 51(22), 6474–6482. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Detected 2-NP-AOZ from the incurred sample over the time under the.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chromatographic detection of nitrofurans in foods of animal origin. Retrieved from [Link]

-

Eurofins. (n.d.). AOZ ELISA A competitive enzyme immunoassay for screening and quantitative analysis of AOZ in various matrices. Retrieved from [Link]

Sources

- 1. RIDASCREEN® Nitrofuran (AOZ) - Food & Feed Analysis [food.r-biopharm.com]

- 2. AOZ FAST ELISA - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-NP-AOZ - 3-(2-硝基苄叉氨基)-2-噁唑烷酮 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. food.r-biopharm.com [food.r-biopharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

High-Efficiency Solid-Phase Extraction (SPE) Protocol for 2-NP-AOZ-d4 in Complex Matrices

Mechanistic Background & Rationale

The detection of furazolidone—a broadly banned nitrofuran antibiotic—relies on the quantification of its tissue-bound stable metabolite, 3-amino-2-oxazolidinone (AOZ). Because nitrofuran antibiotics possess an in vivo half-life of mere hours, direct parent drug detection is analytically ineffective, necessitating the targeting of these persistent metabolic biomarkers[1].

AOZ is intrinsically difficult to analyze via conventional reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). With a low molecular weight (102 Da) and extremely high polarity, it exhibits poor chromatographic retention and yields fragments highly susceptible to low-mass matrix interference[2]. To circumvent these limitations, the protocol employs an overnight acid hydrolysis coupled with in situ derivatization using 2-nitrobenzaldehyde (2-NBA)[3]. This reaction forms 2-NP-AOZ (MW 236 Da), drastically increasing the molecule's hydrophobicity and providing a strong electrophoric moiety for highly efficient positive electrospray ionization (ESI+).

To ensure analytical trustworthiness and a self-validating system, the isotopically labeled internal standard 2-NP-AOZ-d4 (MW 240 Da) is introduced into the raw matrix prior to sample processing. Spiking the internal standard at the very beginning guarantees that any target loss due to matrix suppression, incomplete derivatization kinetics, or SPE breakthrough is proportionately corrected, yielding high-fidelity quantitation[2].

Experimental Workflow

Below is the mechanistic workflow detailing the extraction, derivatization, and SPE clean-up process.

Caption: Workflow for the acid hydrolysis, 2-NBA derivatization, and SPE clean-up of 2-NP-AOZ and 2-NP-AOZ-d4.

Materials & Reagents

-

Target Standard: AOZ and 2-NP-AOZ-d4 (Internal Standard).

-

Derivatization Reagent: 2-Nitrobenzaldehyde (2-NBA), 50 mM in Dimethyl Sulfoxide (DMSO). Note: DMSO is utilized as it acts as an aprotic cosolvent, preventing the highly lipophilic 2-NBA from crashing out in the acidic aqueous matrix.

-

Hydrolysis Acid: 0.125 M HCl (Hydrochloric acid).

-

Neutralization Buffer: 0.1 M K₂HPO₄ (Potassium phosphate dibasic) and 1.0 M NaOH.

-

Solid-Phase Extraction: , 60 mg/3 mL[1]. Polymeric sorbents are favored over traditional C18 because they resist de-wetting and offer superior retention for mixed-polarity heterocyclic compounds.

-

Elution Solvent: Ethyl Acetate (LC-MS Grade).

Step-by-Step SPE Methodology

A. Matrix Hydrolysis & Internal Standard Equilibration

-

Weigh 2.0 g of homogenized matrix (e.g., honey, aquatic tissue, or milk) into a 50 mL polypropylene centrifuge tube.

-

Spike the matrix with the appropriate volume of 2-NP-AOZ-d4 working standard (e.g., yielding 5 µg/kg in the matrix).

-

Add 5.0 mL of 0.125 M HCl. Vortex vigorously for 60 seconds.

-

Causality: The highly acidic environment effectively cleaves the covalent imine/protein bonds binding the endogenous target AOZ to the tissue matrix[2].

-

B. In Situ Derivatization

-

Add 300 µL of 50 mM 2-NBA in DMSO to the acidic homogenate.

-

Incubate the mixture in a shaking water bath at 37°C for 16 hours (overnight).

-

Causality: The extended incubation drives the Schiff-base condensation reaction to completion. The massive stoichiometric excess of 2-NBA (50 mM) guarantees that endogenous primary amines in the biological matrix do not outcompete AOZ for the derivatization agent[3].

-

C. Neutralization & Centrifugation

-

Remove the sample from incubation and cool to room temperature.

-

Add 1.0 mL of 0.1 M K₂HPO₄ buffer, followed by slow titration with 1.0 M NaOH to adjust the pH strictly to 7.0 – 7.5 .

-

Causality: Modulating the pH to neutral stabilizes the newly formed 2-NP-AOZ derivative. If loaded onto an SPE bed in a highly acidic state, the sorbent's retention capacity is hampered, and the derivative risks hydrolytic reversal[4].

-

-

Centrifuge the neutralized homogenate at 4000 × g for 10 minutes. Collect the supernatant for SPE.

D. Solid-Phase Extraction (SPE) Clean-up

-

Conditioning: Mount the HLB cartridge on a vacuum manifold. Pass 3 mL of Methanol followed by 3 mL of LC-MS grade Water. Do not let the sorbent bed run dry.

-

Causality: Conditioning solvates the divinylbenzene/N-vinylpyrrolidone polymeric chains, maximizing the sorbent surface area for optimal van der Waals interactions.

-

-

Sample Loading: Pass the neutralized supernatant through the cartridge at a controlled gravity/low-vacuum flow rate of 1–2 mL/min.

-

Washing: Wash the bed with 3 mL of 5% Methanol in Water .

-

Drying: Apply full vacuum for 5 minutes to remove residual interstitial water.

-

Elution: Elute the derivatized targets into a clean glass tube using 4 mL of Ethyl Acetate .

-

Causality: Ethyl acetate possesses optimal aprotic polarity to disrupt the specific π-π and hydrophobic binding interactions between the nitrophenyl ring of the analyte and the SPE copolymer[3].

-

E. Reconstitution & Analysis

-

Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

-

Reconstitute the residue in 500 µL of the initial LC-MS/MS mobile phase (e.g., 80:20 1 mM Ammonium Acetate : Methanol) to prevent solvent-effect band broadening upon injection.

Data Presentation & Analytical Parameters

Following optimal SPE purification, quantitative evaluation should utilize the specific MRM transitions isolated below. The integration of 2-NP-AOZ-d4 yields robust linearity and compensates completely for ion suppression inside the electrospray source.

Table 1: Mass Spectrometry MRM Parameters for AOZ & Internal Standard [5]

| Analyte | Purpose | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-NP-AOZ | Quantification | 236.0 | 134.0 | 8 |

| 2-NP-AOZ | Confirmation | 236.0 | 78.0 | 15 |

| 2-NP-AOZ-d4 | Internal Standard | 240.0 | 134.0 | 8 |

Note: The primary structural fragmentation path yielding the m/z 134 ion entails the cleavage of the oxazolidinone ring, leaving the robust nitrophenyl moiety intact.

Table 2: Typical Method Performance Characteristics

| Parameter | Representative Value | Diagnostic Implication |

| Enrichment Factor | 10 : 1 | High extraction concentration achieved via SPE clean-up[1]. |

| Limit of Quantitation (LOQ) | 0.2 - 0.5 µg/kg | Conforms easily with the Minimum Required Performance Limit (MRPL) set by EU guidelines. |

| Mean Absolute Recovery | 88.0% – 95.0% | Reflects low target loss during the HLB washing phase. |

| Linear Dynamic Range | 0.5 – 10.0 µg/kg | Validated linear correlation strictly dependent on the isotopic Internal Standard correction. |

References

-

Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry , USDA Food Safety and Inspection Service (FSIS). Available at:[Link][3]

-

LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey , Waters Corporation. Available at: [Link][1]

-

Highly Selective Detection and Identification of Nitrofuran Metabolites in Honey Using LC-MS/MS , Thermo Fisher Scientific (LCMS.cz). Available at: [Link][5]

-

Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry , UQ eSpace. Available at:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with 2-NP-AOZ-d4

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the use of 2-NP-AOZ-d4 as an internal standard, with a specific focus on mitigating matrix effects in complex analytical workflows, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Understanding the Challenge

2-NP-AOZ-d4 is the deuterated, derivatized form of 3-amino-2-oxazolidinone (AOZ), a key metabolite of the banned nitrofuran antibiotic, furazolidone.[1][2] Its use as a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurate quantification of AOZ in complex matrices such as food products of animal origin, biological fluids, and environmental samples.[3] The core principle of using a SIL-IS is that it behaves almost identically to the analyte of interest throughout sample preparation and analysis, thus compensating for variations in extraction recovery and, most importantly, matrix effects.[4]

However, even with the use of a robust internal standard like 2-NP-AOZ-d4, analytical challenges can arise. This guide will walk you through common issues, their root causes, and provide systematic, field-proven solutions to ensure the integrity and accuracy of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Question 1: I'm observing poor reproducibility in my analyte (2-NP-AOZ) to internal standard (2-NP-AOZ-d4) area ratios across different sample injections. What could be the cause?

Poor reproducibility of the analyte to internal standard (IS) area ratio is a common indicator that the IS is not adequately compensating for variability. Several factors can contribute to this issue.

Potential Causes and Step-by-Step Solutions:

-

Differential Matrix Effects: This occurs when the analyte and the IS, despite being chemically similar, experience different degrees of ion suppression or enhancement.[3] This can happen if they do not perfectly co-elute.[5]

-

Troubleshooting Steps:

-

Verify Co-elution: Overlay the chromatograms of 2-NP-AOZ and 2-NP-AOZ-d4. A slight shift in retention time, known as the "isotope effect," can sometimes occur.[6][5] If this shift places the analyte and IS in regions of varying matrix interference, the ratio will be inconsistent.

-

Optimize Chromatography: Adjust the chromatographic gradient, mobile phase composition, or even the analytical column to ensure the analyte and IS co-elute as closely as possible.[7] Sometimes, a shallower gradient can improve the co-elution.

-

Post-Column Infusion Experiment: To visualize regions of ion suppression, perform a post-column infusion experiment. A solution of the analyte is continuously infused into the MS source while a blank matrix extract is injected. Dips in the baseline signal indicate retention times where ion suppression is significant.[8][9] This can help in adjusting the chromatography to move the analyte and IS away from these zones.

-

-

-

Inconsistent Sample Preparation: Variability in the sample preparation steps can lead to inconsistent analyte-to-IS ratios.

-

Troubleshooting Steps:

-

Review Derivatization: The derivatization of AOZ with 2-nitrobenzaldehyde (2-NBA) is a critical step.[10][11][12] Ensure that the 2-NBA solution is fresh and that the reaction conditions (pH, temperature, and time) are consistent for all samples, including standards and QCs.[13][14]

-

Evaluate Extraction Efficiency: While the IS should correct for recovery issues, significant variability can still be problematic. Ensure thorough homogenization and consistent execution of liquid-liquid or solid-phase extraction (SPE) steps.

-

-

-

Instrumental Issues: Carryover from high-concentration samples or instability in the MS source can also lead to poor reproducibility.

-

Troubleshooting Steps:

-

Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard or sample. If peaks for the analyte or IS are observed, optimize the autosampler wash procedure.[3]

-

Assess Source Stability: A contaminated ion source can lead to erratic signal intensity.[15] Regular cleaning and maintenance are crucial for robust performance.[16]

-

-

Question 2: My calculated concentrations are consistently lower than expected, even with the use of 2-NP-AOZ-d4. Why is this happening?

A systematic negative bias in your results points towards an issue that is not being fully compensated for by the internal standard.

Potential Causes and Step-by-Step Solutions:

-

Severe Ion Suppression Affecting Both Analyte and IS: In highly complex matrices, severe ion suppression can reduce the signal of both the analyte and the IS to a point where the signal-to-noise ratio is compromised, leading to inaccurate integration and quantification.[7]

-

Troubleshooting Steps:

-

Dilute the Sample: A simple and often effective strategy is to dilute the sample extract.[7][8] This reduces the concentration of matrix components responsible for suppression. The high sensitivity of modern mass spectrometers often allows for significant dilution without compromising the limit of quantification.

-

Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. This could involve using a more selective SPE sorbent or adding a liquid-liquid extraction step.

-

-

-

Incorrect Internal Standard Concentration: An error in the preparation of the 2-NP-AOZ-d4 spiking solution will result in a systematic error in the final calculated concentrations.[3]

-

Troubleshooting Steps:

-

Re-prepare the IS Solution: Carefully prepare a fresh stock and working solution of 2-NP-AOZ-d4.

-

Verify Concentration: If possible, verify the concentration of the newly prepared IS solution against a certified reference material or a previously validated standard.

-

-

-

Degradation of Analyte or IS: Instability of the analyte or IS during sample storage or processing can lead to lower than expected results.

-

Troubleshooting Steps:

-

Conduct Stability Studies: Perform freeze-thaw stability and bench-top stability experiments for both the analyte and IS in the sample matrix to ensure they are stable throughout the analytical process.[17]

-

-

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how are they quantified?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[7] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[7][18] Matrix effects can be quantified by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[7][18] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[7]

| Matrix Effect (ME) Value | Interpretation |

| < 100% | Ion Suppression |

| > 100% | Ion Enhancement |

| 100% | No Matrix Effect |

Q2: Can 2-NP-AOZ-d4 completely eliminate matrix effects?

A2: While 2-NP-AOZ-d4 is highly effective at compensating for matrix effects, it may not eliminate them entirely.[3] As mentioned in the troubleshooting guide, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.[5] Therefore, it is crucial to validate the method and demonstrate that the internal standard provides adequate compensation across the expected range of sample matrices.

Q3: When should I consider using the standard addition method?

A3: The standard addition method is a powerful technique for overcoming matrix effects, especially when a suitable blank matrix is unavailable for preparing matrix-matched calibrants.[19][20] This method involves adding known amounts of the analyte to aliquots of the sample itself. By plotting the instrument response against the added concentration, the endogenous concentration of the analyte can be determined by extrapolation.[21][22] This approach is particularly useful for complex or highly variable matrices where matrix effects are severe and unpredictable.[19]

Experimental Protocol: Standard Addition for 2-NP-AOZ Quantification

-

Sample Preparation: Prepare your sample extract as you normally would, up to the point of final reconstitution.

-

Aliquoting: Divide the final sample extract into at least four equal aliquots (e.g., 100 µL each).

-

Spiking:

-

Aliquot 1: Add a small, precise volume of solvent (this is the unspiked sample).

-

Aliquot 2, 3, 4: Add increasing, known amounts of a 2-NP-AOZ standard solution. The concentration of the spikes should ideally be around 0.5x, 1x, and 2x the expected endogenous concentration of the analyte in the sample.[20]

-

-

Internal Standard Addition: Add a constant amount of the 2-NP-AOZ-d4 internal standard solution to each aliquot.

-

Analysis: Analyze each of the prepared aliquots by LC-MS/MS.

-

Data Analysis:

-

Calculate the ratio of the 2-NP-AOZ peak area to the 2-NP-AOZ-d4 peak area for each aliquot.

-

Create a plot with the added concentration of 2-NP-AOZ on the x-axis and the corresponding area ratio on the y-axis.

-

Perform a linear regression on the data points.

-

The absolute value of the x-intercept of the regression line represents the concentration of 2-NP-AOZ in the original, unspiked sample.[21]

-

Visualizing Key Concepts

Workflow for Troubleshooting Poor Analyte/IS Ratio Reproducibility

Caption: Ion suppression in the presence of matrix components.

References

-

Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

-

Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

-

AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]

-

Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Waters Corporation. [Link]

-

Tel Aviv University. (n.d.). The method of standard additions. TAU. [Link]

-

European Union Reference Laboratory for Pesticides. (2017, July 1). Workflow to perform quantification by standard addition procedure. EURL-Pesticides. [Link]

-

Consult GLP. (n.d.). Calibration by standard additions method – what, why and how. Consult GLP. [Link]

-

World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH. [Link]

-

Preprints.org. (2025, December 8). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. Preprints.org. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Analytical methodology for veterinary medicine residues. APVMA. [Link]

-

USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. FSIS.USDA.gov. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

International Journal of Technical Research and Applications. (2016, March-April). RAPID CONFIRMATORY METHOD FOR ANALYSIS OF NITROFURAN METABOLITES IN EGG BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. IJTRA. [Link]

-

U.S. Food and Drug Administration. (2011, September 15). GFI #208 - VICH GL49 - Validation of Analytical Methods. Regulations.gov. [Link]

-

Journal of Food and Drug Analysis. (2020). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. [Link]

-

Wageningen University & Research. (n.d.). Online Course Validation of Chemical Methods for Residue Analysis. WUR. [Link]

-

Molecules. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. [Link]

-

ResearchGate. (n.d.). LC-MS/MS analysis of Nitrofuran AOZ residues and internal standart.... ResearchGate. [Link]

-

Food Chemistry. (2024, December 1). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed. [Link]

-

ResearchGate. (n.d.). Matrix effects: Causes and solutions. ResearchGate. [Link]

-

Journal of Pharmaceutical and Bioanalytical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

-

Journal of Agricultural and Food Chemistry. (2003, October 22). Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. PubMed. [Link]

-

ACS Publications. (2003, September 18). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. ACS Publications. [Link]

-

Journal of Analytical Toxicology. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

-

Spectroscopy Online. (2020, November 16). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. [Link]

-

YouTube. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. [Link]

-